Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate
Description
Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate is a useful research compound. Its molecular formula is C17H28N3O8PS and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Tert-butyl 2-{[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy}-2-methylpropanoate
- Molecular Formula : C17H28N3O8PS
- CAS Number : 179258-52-7
Antimicrobial Activity
Research has indicated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. In particular, compounds containing thiazole rings have been shown to possess bactericidal activity against various strains of bacteria. For instance:
- Case Study : A study demonstrated that thiazole derivatives exhibited MIC values ranging from 7.9 µM to 51 µM against different bacterial strains, indicating their potential as effective antibacterial agents .
Cytotoxicity and Selectivity
The compound's cytotoxic effects were evaluated using HepG2 cell lines, which are commonly used for assessing liver toxicity. The IC50 values for various thiazole derivatives were reported, showing a range of cytotoxicity:
Compound | HepG2 IC50 (µM) | Remarks |
---|---|---|
Compound A | 32 | Moderate cytotoxicity |
Compound B | >100 | Low cytotoxicity |
Compound C | 5.6 | High cytotoxicity |
These findings suggest that modifications to the thiazole core can lead to variations in selectivity and toxicity profiles .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the thiazole moiety is crucial for its antimicrobial activity. Modifications such as substituents on the benzothiazole or changes in the alkyl chain significantly affect both potency and toxicity:
- Benzothiazole Substituents : Variations in substituents can enhance activity against resistant bacterial strains while reducing cytotoxicity.
- Alkyl Chain Modifications : Altering the alkyl chain length or branching affects the lipophilicity and membrane permeability, influencing overall biological activity.
Research Findings
Recent studies have focused on synthesizing new analogs based on the thiazole framework to improve efficacy and reduce toxicity. For example:
Properties
IUPAC Name |
tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N3O8PS/c1-8-24-29(23,25-9-2)27-13(21)12(11-10-30-15(18)19-11)20-28-17(6,7)14(22)26-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19)/b20-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPIOCFTYBZMA-NDENLUEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)OC(=O)/C(=N\OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N3O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443278 | |
Record name | AKOS015963235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179258-52-7 | |
Record name | AKOS015963235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-THIAZOLEACETIC ACID,2-AMINO-.ALPHA.-((2-(1,1-DIMETHYLETHOXY)-1,1-DIMETHYL-2-OXOETHOXY)IMINO)-, ANHYDRIDE WITH DIETHYL HYDROGEN PHOSPHATE, (Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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